

Application Notes and Protocols for Eosin B (2-) Staining in Plant Histology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eosin b(2-)

Cat. No.: B1242014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the differential staining of plant tissues using Eosin B as a cytoplasmic counterstain, particularly in conjunction with Safranin for the visualization of lignified and cellulosic tissues. While the classic Safranin and Fast Green combination is more common in botanical microtechnique, Eosin B offers a viable alternative for achieving a red/pink contrast for cytoplasm and non-lignified cell walls against the red of lignified and cutinized elements.

Principle of Differential Staining

This protocol is a differential staining technique that utilizes two dyes of contrasting colors to distinguish between different cell and tissue types within a plant section.

- **Safranin:** This is a basic dye that stains acidic cellular components. In plant tissues, it has a high affinity for lignified and suberized cell walls, staining them red. It also stains nuclei and chromosomes.
- **Eosin B:** This is an acidic, negatively charged dye.^{[1][2]} It stains basic, positively charged components, such as proteins in the cytoplasm and cellulosic cell walls, in shades of pink to reddish-pink.^[1]

The sequential application of these dyes, with appropriate dehydration and clearing steps, results in a preparation where lignified tissues (like xylem and sclerenchyma) appear red, and

parenchymatous tissues, cytoplasm, and cellulosic walls (of cortex, pith, and phloem) are stained pink or red.

Data Presentation: Reagent and Solution Preparation

The following tables summarize the formulations for the necessary staining solutions.

Table 1: Safranin O Staining Solution

Component	Concentration/Amount	Solvent	Notes
Safranin O	1.0 g	100 mL 95% Ethanol	This creates a 1% stock solution. It should be stored in a tightly sealed bottle.
Working Solution	50 mL	50 mL Distilled Water	Dilute the stock solution 1:1 with distilled water for a 0.5% working solution in approximately 50% ethanol.

Table 2: Eosin B (2-) Counterstain Solution

Component	Concentration/Amount	Solvent	Notes
Eosin B Powder	1.0 g	100 mL 80% Ethanol	This creates a 1% working solution. Eosin Y is often used interchangeably. [1]
Glacial Acetic Acid	0.5 mL	N/A	Adding a small amount of acetic acid can enhance the staining intensity and provide deeper red shades. [2]

Table 3: Dehydrating and Clearing Agents

Reagent	Purpose
Ethanol Series (30%, 50%, 70%, 95%, Absolute)	Dehydration of tissue sections before and after staining.
Xylene	Clearing agent to make the tissue transparent and miscible with the mounting medium.
Acid Alcohol (1% HCl in 70% Ethanol)	Differentiating agent to remove excess Safranin stain from non-lignified tissues.

Experimental Protocol: Safranin and Eosin B Double Staining

This protocol is designed for paraffin-embedded plant tissue sections. Adjustments may be necessary for free-hand or frozen sections.

1. Deparaffinization and Rehydration:

- Place slides in Xylene for 10 minutes to dissolve the paraffin wax. Repeat with fresh Xylene.
- Transfer slides to Absolute Ethanol for 5 minutes.

- Hydrate the sections by passing them through a descending series of ethanol concentrations: 95%, 70%, 50%, and 30% ethanol, for 3-5 minutes each.[3]
- Rinse thoroughly in distilled water.

2. Primary Staining with Safranin:

- Immerse the slides in the Safranin O working solution. Staining time can vary significantly depending on the tissue type and thickness, typically from 30 minutes to 2 hours.[4]
- Rinse gently in distilled water to remove excess stain.

3. Differentiation:

- Dip the slides briefly (a few seconds) in 70% acid alcohol to de-stain.
- Immediately rinse thoroughly with running tap water to stop the acid's action.
- Check under a microscope: lignified elements should be a distinct red, while parenchyma cells should be faint pink or colorless. If over-stained, repeat the differentiation step briefly.

4. Counterstaining with Eosin B:

- Dehydrate the sections through an ascending ethanol series: 50% and 70% ethanol, for 2 minutes each.
- Immerse the slides in the 1% Eosin B solution for 1 to 3 minutes.[5] The optimal time should be determined empirically.
- Rinse briefly in 95% ethanol to remove excess Eosin.

5. Dehydration, Clearing, and Mounting:

- Complete the dehydration in two changes of Absolute Ethanol, 5 minutes each.
- Clear the sections by immersing them in two changes of Xylene, 5-10 minutes each.
- Mount the coverslip with a drop of a suitable mounting medium (e.g., DPX or Canada Balsam).

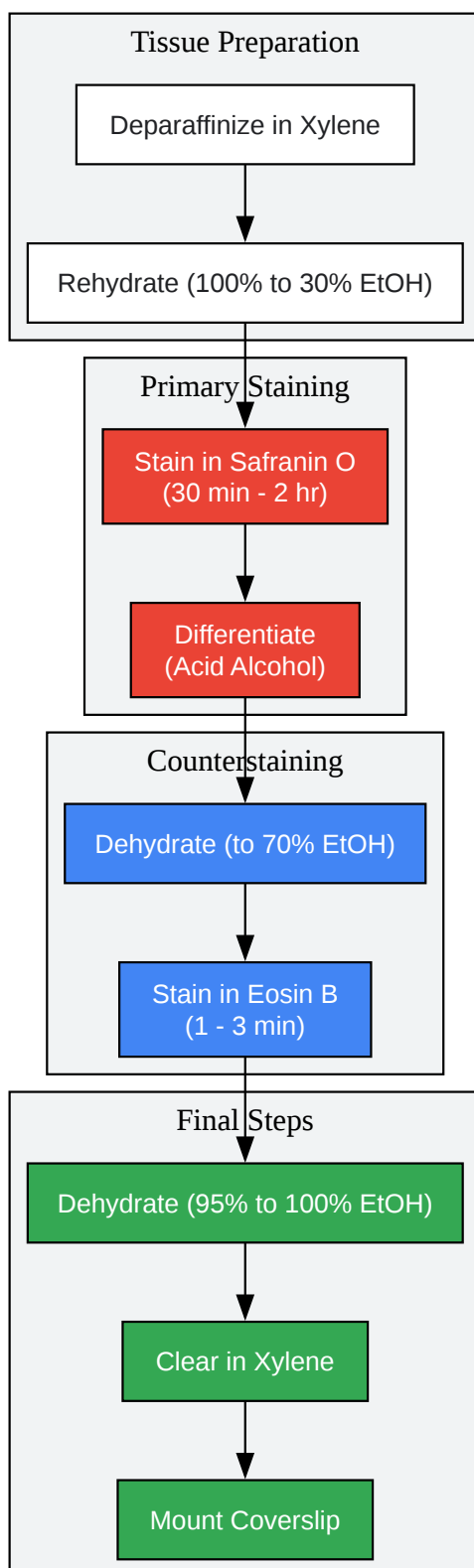
Expected Results:

- Lignified Tissues (Xylem, Sclerenchyma): Red to dark red[6]
- Cutinized Tissues (Cuticle): Red[6]
- Nuclei and Chromosomes: Red[4]

- Cytoplasm and Parenchyma: Pink to reddish-pink[2]
- Cellulosic Cell Walls (Cortex, Pith): Pink[2]

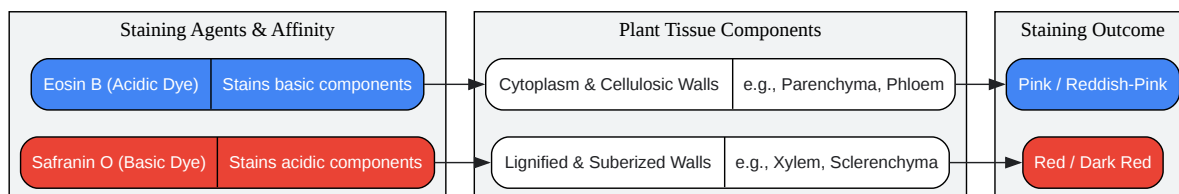
Visualizations

The following diagrams illustrate the logical workflow of the staining protocol.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Safranin and Eosin B double staining.



[Click to download full resolution via product page](#)

Caption: Logical relationship of dyes to plant tissues and expected results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biognost.com [biognost.com]
- 2. Haematoxylin and eosin staining – Histopathology.guru [histopathology.guru]
- 3. scribd.com [scribd.com]
- 4. conductscience.com [conductscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Double staining [plantsdiseases.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Eosin B (2-) Staining in Plant Histology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1242014#protocol-for-eosin-b-2-staining-in-plant-histology\]](https://www.benchchem.com/product/b1242014#protocol-for-eosin-b-2-staining-in-plant-histology)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com